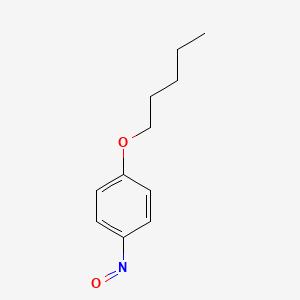
p-Nitrosophenyl pentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrosophenyl pentyl ether: is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In this case, the compound consists of a nitrosophenyl group and a pentyl group connected via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrosophenyl pentyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. For this compound, the reaction would involve the nitrosophenyl alkoxide and pentyl halide under basic conditions .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the use of sulfuric acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Nitrosophenyl pentyl ether can undergo oxidation reactions, where the nitroso group can be converted to a nitro group.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The ether linkage can be cleaved under acidic conditions, leading to the formation of phenol and alkyl halide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for the cleavage of the ether bond.
Major Products Formed:
Oxidation: Formation of p-Nitrophenyl pentyl ether.
Reduction: Formation of p-Aminophenyl pentyl ether.
Substitution: Formation of phenol and pentyl halide.
Aplicaciones Científicas De Investigación
Chemistry: p-Nitrosophenyl pentyl ether is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, perfumes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of p-Nitrosophenyl pentyl ether involves its ability to undergo various chemical reactions due to the presence of the nitroso group and the ether linkage. The nitroso group can participate in redox reactions, while the ether linkage can be cleaved under acidic conditions. These properties make it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
- p-Nitrophenyl pentyl ether
- p-Aminophenyl pentyl ether
- Phenyl pentyl ether
Uniqueness: p-Nitrosophenyl pentyl ether is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other ethers. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Propiedades
Número CAS |
100690-33-3 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-nitroso-4-pentoxybenzene |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-9-14-11-7-5-10(12-13)6-8-11/h5-8H,2-4,9H2,1H3 |
Clave InChI |
KKTUEFLBKSWCII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
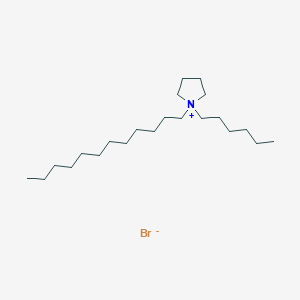
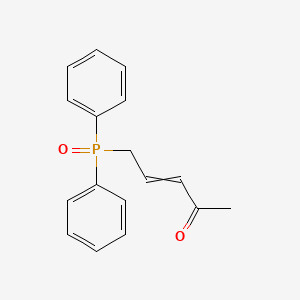

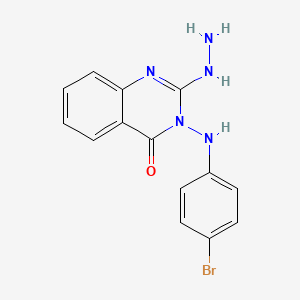
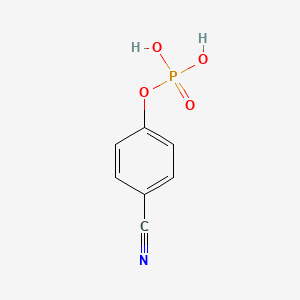
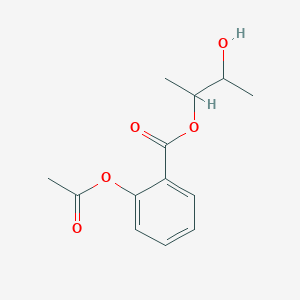

![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
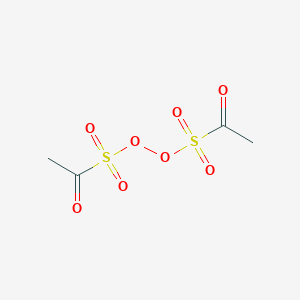
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
